
1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound is known to act as a selective α2-adrenoceptor antagonist, which means it binds to and inhibits the activity of α2-adrenergic receptors. This interaction can modulate various physiological processes, including neurotransmitter release and vascular tone .
Comparison with Similar Compounds
1-(2-Pyridinyl)piperazine: Another piperazine derivative known for its α2-adrenoceptor antagonist activity.
1-(3-Fluoro-2-pyridinyl)piperazine: A derivative with similar receptor binding properties.
Uniqueness: 1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific pharmacological profile.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactivity, and potential applications in research and industry make it a valuable subject of study. Further research into its properties and applications could lead to new discoveries and advancements in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-(3-methylsulfonylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C10H15N3O2S/c1-16(14,15)9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 |
InChI Key |
BXYGVNPRRWRACQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


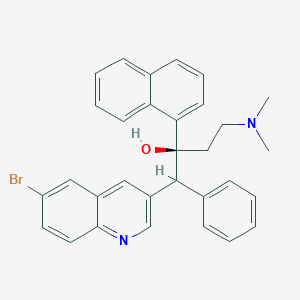


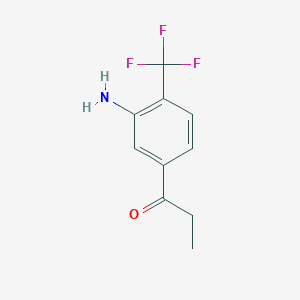

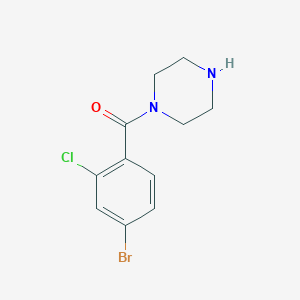
![(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)
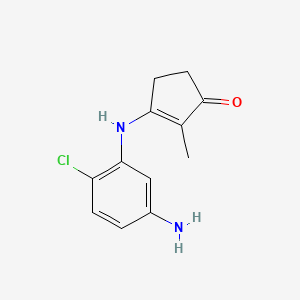
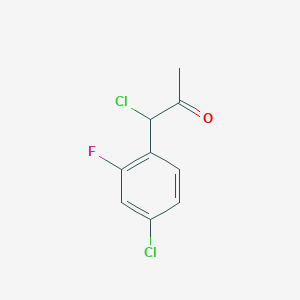

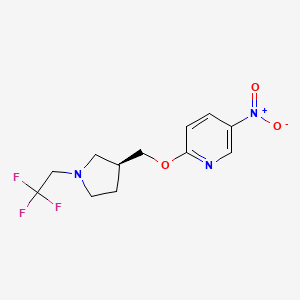

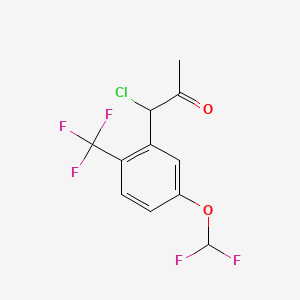
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
